Product packaging for 2,4-Dimethylbenzonitrile oxide(Cat. No.:CAS No. 63105-18-0)

2,4-Dimethylbenzonitrile oxide

Cat. No.: B15446589
CAS No.: 63105-18-0
M. Wt: 147.17 g/mol
InChI Key: PMHYSHBCFSBFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dimethylbenzonitrile oxide is an organic compound with the molecular formula C9H9NO and is recognized as a valuable reagent in synthetic chemistry cycles. Its structure, featuring both a nitrile oxide functional group and methyl substituents on the aromatic ring, makes it a prime candidate for 1,3-dipolar cycloaddition reactions. These reactions are a cornerstone methodology for the construction of five-membered heterocycles, such as isoxazolines, which are important scaffolds in medicinal chemistry and materials science. As a dipolarophile, this compound can be utilized to generate more complex molecular architectures efficiently. While specific thermodynamic data for this oxide is sparse, related compounds like 2,4-Dimethylbenzonitrile have been well-characterized, indicating a class of compounds with robust stability suitable for laboratory handling and reactions. This product is intended for use by qualified researchers in chemical synthesis and method development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B15446589 2,4-Dimethylbenzonitrile oxide CAS No. 63105-18-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63105-18-0

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2,4-dimethylbenzonitrile oxide

InChI

InChI=1S/C9H9NO/c1-7-3-4-9(6-10-11)8(2)5-7/h3-5H,1-2H3

InChI Key

PMHYSHBCFSBFDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#[N+][O-])C

Origin of Product

United States

Synthetic Methodologies for the Generation and Isolation of 2,4 Dimethylbenzonitrile Oxide

Precursor Synthesis and Functionalization for 2,4-Dimethylbenzonitrile (B1265751) Oxide Formation

The generation of 2,4-dimethylbenzonitrile oxide, a reactive 1,3-dipole, is critically dependent on the synthesis of suitable precursors. These precursors are primarily aldoxime derivatives or, less commonly, functionalized nitriles that can be readily converted to the target nitrile oxide.

Synthesis of 2,4-Dimethylbenzaldoxime Derivatives

The most common and direct precursor for this compound is 2,4-dimethylbenzaldoxime. This compound is typically synthesized through the condensation reaction of 2,4-dimethylbenzaldehyde (B100707) with a hydroxylamine (B1172632) salt, most commonly hydroxylamine hydrochloride. clockss.org The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.

The reaction is often carried out in a protic solvent system, such as a mixture of ethanol (B145695) and water, and may be facilitated by the addition of a base to neutralize the hydrochloride salt and free the hydroxylamine nucleophile. clockss.orgnih.gov Common bases used for this purpose include sodium hydroxide (B78521) or sodium carbonate. clockss.orgnih.gov Alternatively, the reaction can be performed under mildly acidic conditions, for instance, with a catalytic amount of glacial acetic acid, to catalyze the dehydration step. The choice of conditions can influence the reaction rate and the yield of the desired aldoxime. The product, 2,4-dimethylbenzaldoxime, is typically a solid that can be purified by recrystallization.

Table 1: Representative Conditions for the Synthesis of Arylaldoxime Derivatives

Aldehyde Precursor Reagents Solvent Conditions Outcome
2,4-Dichlorobenzaldehyde Hydroxylamine hydrochloride, Sodium hydroxide Ethanol, Water Ice-cooling, then room temperature for 2 hours 2,4-Dichlorobenzaldoxime (98% yield) clockss.org
2,4-Dimethoxybenzaldehyde Hydroxylamine hydrochloride, Glacial acetic acid Absolute ethanol Reflux for 4-6 hours 2,4-Dimethoxybenzaldoxime (>85% yield)
2,4-Dihydroxybenzaldehyde Hydroxylamine hydrochloride, Sodium carbonate Water Room temperature for 1 hour 2,4-Dihydroxybenzaldehyde oxime (97% yield) nih.gov

Derivatization of 2,4-Dimethylbenzonitrile

2,4-Dimethylbenzonitrile is a structural isomer of the nitrile oxide's direct precursor, the aldoxime. While the nitrile group itself is a key feature of the final product's name, the direct conversion of 2,4-dimethylbenzonitrile to the nitrile oxide is not a standard synthetic route. Instead, the nitrile is more commonly considered a product of the dehydration of 2,4-dimethylbenzaldoxime. This reaction can be achieved using various dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

The synthesis of 2,4-dimethylbenzonitrile can be accomplished through several methods, including the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide like 2,4-dimethylbromobenzene with copper(I) cyanide. However, for the purpose of generating the nitrile oxide, the synthetic pathway almost exclusively proceeds via the aldoxime intermediate.

In Situ Generation Protocols for this compound

Due to its high reactivity and propensity to dimerize, this compound is almost always generated in situ for immediate use in subsequent reactions, such as 1,3-dipolar cycloadditions. Several reliable methods have been established for its transient formation.

Dehydrohalogenation of Hydroximoyl Halides

The most widely employed method for the in situ generation of nitrile oxides is the dehydrohalogenation of the corresponding hydroximoyl halide. For this compound, this involves the preparation of 2,4-dimethylbenzohydroximoyl chloride. This intermediate is synthesized by the chlorination of 2,4-dimethylbenzaldoxime. Reagents such as chlorine gas or N-chlorosuccinimide (NCS) can be used for this transformation.

Once the hydroximoyl chloride is formed, it is treated with a non-nucleophilic base, typically an organic amine like triethylamine (B128534). The base abstracts a proton from the hydroxyl group and eliminates a chloride ion, leading to the formation of the transient this compound. This method is highly efficient and allows for the controlled generation of the dipole, which can then be trapped by a suitable dipolarophile present in the reaction mixture.

Table 2: General Protocol for Nitrile Oxide Generation via Dehydrohalogenation

Step Precursor Reagent Intermediate/Product General Conditions
1. Halogenation Arylaldoxime N-Chlorosuccinimide (NCS) or Cl₂ Arylhydroximoyl Chloride Inert solvent (e.g., DMF, Chloroform)
2. Dehydrohalogenation Arylhydroximoyl Chloride Triethylamine (Et₃N) or other non-nucleophilic base Arylnitrile Oxide (transient) Inert solvent, presence of a dipolarophile

Dehydration of Nitro Compounds

Another established, though less common for this specific compound, route to nitrile oxides is the dehydration of primary nitroalkanes. The precursor for this method would be 1-(nitromethyl)-2,4-dimethylbenzene. The dehydration can be effected by strong dehydrating agents. A classic reagent for this transformation is phenyl isocyanate (Ph-N=C=O) in the presence of a catalytic amount of triethylamine. The reaction proceeds through the formation of a nitro-alkane salt, which then eliminates water to form the nitrile oxide. This method, often referred to as the Mukaiyama reaction, provides a pathway to nitrile oxides from readily available nitro compounds.

Alternative Methods for Transient Species Formation

Beyond the primary methods, other protocols exist for the formation of nitrile oxides. One significant alternative is the direct oxidative dehydrogenation of aldoximes. This approach avoids the isolation of the hydroximoyl halide intermediate. Oxidizing agents such as alkali hypohalites (e.g., sodium hypochlorite, NaOCl) or N-bromosuccinimide (NBS) in the presence of a base can convert 2,4-dimethylbenzaldoxime directly to this compound in situ. The choice of oxidant and reaction conditions can be tuned to control the rate of nitrile oxide formation and minimize side reactions, such as dimerization into the corresponding furoxan.

Strategies for the Preparation and Stabilization of Isolable this compound

The primary challenge in handling nitrile oxides is their propensity to dimerize, a reaction that is often rapid for unhindered aromatic nitrile oxides. However, the strategic placement of bulky substituents on the aromatic ring can significantly impede this dimerization process, enhancing the compound's stability and allowing for its isolation.

Influence of Steric Shielding on Nitrile Oxide Stability

The stability of aryl nitrile oxides is markedly influenced by the presence of substituents at the ortho positions of the aromatic ring. google.comresearchgate.net This steric hindrance physically obstructs the approach of two nitrile oxide molecules, thereby slowing down the rate of dimerization to form furoxans (1,2,5-oxadiazole-2-oxides). researchgate.net For instance, 2,4,6-trimethylbenzonitrile (B1295322) oxide, which features two ortho methyl groups, is a stable, crystalline solid. google.com This principle of steric stabilization is directly applicable to this compound, where the methyl group at the 2-position provides significant steric shielding.

The general method for the synthesis of such sterically hindered nitrile oxides involves a two-step sequence starting from the corresponding aldehyde. First, the aldehyde is converted to its oxime, which is then halogenated to form a hydroximoyl halide. Subsequent dehydrohalogenation with a base yields the nitrile oxide. umich.edu In the case of this compound, the synthesis would commence with 2,4-dimethylbenzaldehyde.

While the 2-methyl group in this compound provides substantial steric hindrance, the absence of a second ortho substituent, as seen in 2,4,6-trimethylbenzonitrile oxide, means it is likely less stable and more prone to dimerization or other decomposition pathways over time, especially at ambient temperatures. The stability of such compounds is a key consideration for their practical application in synthesis.

Table 1: General Synthesis of Sterically Hindered Aryl Nitrile Oxides

StepReactantReagent(s)ProductPurpose
1Aryl AldehydeHydroxylamineAryl AldoximeFormation of the oxime precursor.
2Aryl AldoximeHalogenating Agent (e.g., NCS)Aryl Hydroximoyl HalideCreation of a good leaving group for elimination.
3Aryl Hydroximoyl HalideBase (e.g., Triethylamine)Aryl Nitrile OxideGeneration of the 1,3-dipole.

NCS: N-Chlorosuccinimide

Methods for Cryogenic or Low-Temperature Generation and Storage

Given the inherent reactivity of many nitrile oxides, even those with some degree of steric protection, low-temperature techniques are crucial for their generation, observation, and storage. Cryogenic methods, such as matrix isolation, allow for the trapping of highly reactive species in an inert gas matrix (e.g., argon or nitrogen) at very low temperatures (typically below 20 K). ebsco.comfu-berlin.de This technique effectively isolates individual molecules, preventing bimolecular reactions like dimerization and allowing for their spectroscopic characterization. ebsco.comnih.gov

For preparative purposes, the generation of this compound is best carried out at low temperatures. The dehydrochlorination of 2,4-dimethylbenzohydroximoyl chloride with a base like triethylamine is typically performed in an inert solvent at temperatures ranging from 0 °C down to -78 °C. researchgate.net Conducting the reaction at these reduced temperatures minimizes the rate of dimerization and other side reactions, allowing the nitrile oxide to be generated in situ for immediate use in subsequent reactions, such as 1,3-dipolar cycloadditions. mdpi.comyoutube.com

While long-term storage of moderately stable nitrile oxides might be possible at very low temperatures, it is often more practical to generate them as needed. If isolation is required, it must be performed rapidly and at low temperatures, followed by storage in a cryogenic freezer to maintain the compound's integrity. The specific conditions for the successful isolation and storage of this compound would need to be empirically determined, balancing its inherent stability with the practicalities of handling a reactive intermediate.

Reactivity and Mechanistic Insights of 2,4 Dimethylbenzonitrile Oxide Transformations

1,3-Dipolar Cycloaddition Reactions of 2,4-Dimethylbenzonitrile (B1265751) Oxide

The 1,3-dipolar cycloaddition reaction is a concerted process involving a 1,3-dipole, in this case, 2,4-dimethylbenzonitrile oxide, and a dipolarophile, typically an alkene or alkyne. wikipedia.org The reaction proceeds through a five-membered aromatic transition state, leading to the formation of a five-membered heterocycle. wikipedia.org The reactivity and selectivity of these cycloadditions are governed by factors such as frontier molecular orbital (FMO) interactions, steric effects, and electronic properties of both the nitrile oxide and the dipolarophile. mdpi.comicm.edu.pl

Intermolecular Cycloadditions with Olefinic Dipolarophiles

The reaction of this compound with alkenes serves as a primary route to synthesize 2-isoxazolines. mdpi.comorganic-chemistry.org These heterocyclic compounds are not only significant in their own right but also serve as versatile intermediates for further synthetic transformations. nih.gov

The synthesis of 2-isoxazolines via the cycloaddition of nitrile oxides with alkenes is a well-established method. organic-chemistry.org The regioselectivity of this reaction, which determines the orientation of the dipole addition to the dipolarophile, is a critical aspect. In the case of this compound reacting with a monosubstituted or 1,1-disubstituted alkene, two regioisomers can potentially be formed: the 3,5-disubstituted and the 3,4-disubstituted 2-isoxazoline.

The regiochemical outcome is primarily dictated by the FMO theory. mdpi.com The reaction can be controlled by either the interaction of the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide with the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene (HOMO-LUMO controlled) or vice versa. The dominant interaction is the one with the smaller energy gap. For aromatic nitrile oxides like this compound, the reaction with simple alkenes is generally controlled by the HOMO(alkene)-LUMO(nitrile oxide) interaction, leading to the formation of the 3,5-disubstituted isoxazoline (B3343090) as the major product. The presence of the electron-donating methyl groups on the benzene (B151609) ring of this compound can influence the energy levels of its frontier orbitals, but the general regiochemical preference for 3,5-disubstitution in reactions with terminal alkenes is expected to be maintained.

A study on the reaction of various arylnitrile oxides with vinyl acetate (B1210297) demonstrated the formation of 3-aryl-5-acetoxy-2-isoxazolines, showcasing the typical regioselectivity observed in these reactions.

Table 1: Regioselectivity in the Cycloaddition of Arylnitrile Oxides with Vinyl Acetate

Arylnitrile OxideProductRegioselectivity
Benzonitrile (B105546) oxide3-Phenyl-5-acetoxy-2-isoxazolinePredominantly 3,5-isomer
4-Methylbenzonitrile oxide3-(4-Methylphenyl)-5-acetoxy-2-isoxazolinePredominantly 3,5-isomer
4-Chlorobenzonitrile oxide3-(4-Chlorophenyl)-5-acetoxy-2-isoxazolinePredominantly 3,5-isomer

This table illustrates the general regiochemical outcome for arylnitrile oxides, which is applicable to this compound.

When this compound reacts with a chiral alkene, the formation of diastereomeric products is possible. The stereochemical course of the cycloaddition is often influenced by the steric and electronic nature of the substituents on the chiral center of the dipolarophile. The concerted nature of the 1,3-dipolar cycloaddition means that the stereochemistry of the alkene is retained in the product isoxazoline.

Studies on the cycloaddition of nitrile oxides to chiral allylic alcohols have shown that diastereoselectivity can be achieved. The directing effect of the hydroxyl group, especially when coordinated to a metal, can favor the formation of one diastereomer over the other. For instance, the reaction of benzonitrile oxide with chiral homoallylic alcohols has been shown to proceed with good diastereoselectivity. researchgate.net This principle suggests that the reaction of this compound with chiral alkenes would also exhibit diastereoselectivity, influenced by the specific nature of the chiral auxiliary on the alkene.

The substitution pattern on the olefinic dipolarophile significantly impacts the reactivity and selectivity of the cycloaddition with this compound.

Electron-donating groups on the alkene, such as alkyl or alkoxy groups, raise the HOMO energy of the dipolarophile. This generally leads to an increased reaction rate in HOMO(alkene)-LUMO(nitrile oxide) controlled reactions.

Electron-withdrawing groups , such as esters or nitriles, lower the LUMO energy of the alkene. This accelerates reactions that are controlled by the HOMO(nitrile oxide)-LUMO(alkene) interaction.

Steric hindrance from bulky substituents on the alkene can decrease the reaction rate and influence the regioselectivity, sometimes favoring the formation of the less common 3,4-disubstituted regioisomer. For instance, highly substituted alkenes may react sluggishly or not at all.

Intermolecular Cycloadditions with Acetylenic Dipolarophiles

The reaction of this compound with alkynes provides a direct route to isoxazoles, which are aromatic five-membered heterocycles with significant applications in medicinal chemistry and materials science. rsc.orgbeilstein-journals.org

Similar to the reactions with alkenes, the cycloaddition of this compound with unsymmetrical alkynes can yield two regioisomeric isoxazoles: the 3,5-disubstituted and the 3,4-disubstituted isomers.

The regioselectivity is again primarily governed by FMO theory. For terminal alkynes, the reaction with aromatic nitrile oxides typically yields the 3,5-disubstituted isoxazole (B147169) as the major product due to the favorable interaction between the larger HOMO coefficient on the terminal carbon of the alkyne and the larger LUMO coefficient on the carbon atom of the nitrile oxide. The electronic nature of the substituent on the alkyne plays a crucial role. Electron-withdrawing groups on the alkyne generally enhance the formation of the 3,5-disubstituted isomer.

The reaction of benzonitrile oxide with phenylacetylene (B144264), for example, predominantly gives 3,5-diphenylisoxazole. It is expected that the reaction of this compound with phenylacetylene would similarly yield 3-(2,4-dimethylphenyl)-5-phenylisoxazole as the major product.

Table 2: Regioselectivity in the Cycloaddition of Benzonitrile Oxide with Phenylacetylene

Nitrile OxideDipolarophileMajor Product
Benzonitrile OxidePhenylacetylene3,5-Diphenylisoxazole

This table provides a representative example of the regioselectivity in the synthesis of isoxazoles from arylnitrile oxides and terminal alkynes, a principle that extends to this compound.

Cycloadditions with Heteroatom-Containing Multiple Bonds

This compound readily undergoes cycloaddition reactions with various dipolarophiles containing heteroatom-multiple bonds. These reactions are of significant interest for the construction of a diverse range of heterocyclic compounds.

Reactions with Carbonyl Compounds

While specific studies on the reaction of this compound with carbonyl compounds are not extensively documented, the general reactivity of aromatic nitrile oxides suggests that such reactions are feasible. The 1,3-dipolar cycloaddition of a nitrile oxide to a carbonyl group (C=O) would lead to the formation of a 1,4,2-dioxazole (B14750496) ring system.

The reaction is believed to proceed via a concerted mechanism, although a stepwise pathway involving a zwitterionic intermediate cannot always be ruled out, depending on the nature of the carbonyl compound and the reaction conditions. The regioselectivity of the addition is governed by both electronic and steric factors. Typically, the oxygen atom of the nitrile oxide adds to the carbon atom of the carbonyl group, and the carbon atom of the nitrile oxide adds to the oxygen atom of the carbonyl.

The electron-donating methyl groups in this compound are expected to increase the HOMO energy of the nitrile oxide, potentially accelerating the reaction with electron-deficient carbonyl compounds. However, the steric hindrance from the ortho-methyl group might retard the reaction rate, especially with sterically demanding carbonyl compounds.

Table 1: Illustrative Regioselectivity in the Cycloaddition of Benzonitrile Oxides with Aldehydes

Nitrile OxideAldehydeMajor RegioisomerMinor Regioisomer
Benzonitrile oxideBenzaldehyde3,5-Diphenyl-1,4,2-dioxazole3,4-Diphenyl-1,5,2-dioxazole
This compound (Predicted)Benzaldehyde3-(2,4-Dimethylphenyl)-5-phenyl-1,4,2-dioxazole3-(2,4-Dimethylphenyl)-4-phenyl-1,5,2-dioxazole

Note: The data for this compound is predicted based on the known reactivity of benzonitrile oxide and the expected electronic and steric effects of the methyl groups.

Reactions with Allenes and their Regioselectivity

The cycloaddition of nitrile oxides with allenes can lead to the formation of different isoxazole isomers, depending on which of the two double bonds of the allene (B1206475) participates in the reaction and the regiochemistry of the addition. While specific experimental data for this compound is scarce, theoretical studies on the cycloaddition of benzonitrile oxide with allenes provide valuable insights.

The reaction can proceed via two main pathways: addition to the Cα=Cβ double bond or addition to the Cβ=Cγ double bond of the allene. This leads to a question of site-selectivity. Furthermore, for each site, two modes of addition with different regioselectivity are possible. The regioselectivity is often explained by frontier molecular orbital (FMO) theory. The interaction between the HOMO of the nitrile oxide and the LUMO of the allene (or vice-versa) determines the preferred orientation of the reactants in the transition state.

For this compound, the electron-rich nature of the aromatic ring is expected to favor its role as the HOMO in the interaction with electron-poor allenes. The steric bulk of the 2,4-dimethylphenyl group will also play a crucial role in directing the approach of the allene, likely favoring the formation of the less sterically hindered product.

Table 2: Predicted Regioselectivity in the Cycloaddition of this compound with Phenylallene

Reaction PathwayProductPredicted Outcome
Addition to Cα=Cβ4-Methylene-3-(2,4-dimethylphenyl)-5-phenyl-4,5-dihydroisoxazoleMinor
Addition to Cα=Cβ4-Methylene-5-(2,4-dimethylphenyl)-3-phenyl-4,5-dihydroisoxazoleMinor
Addition to Cβ=Cγ5-Methyl-3-(2,4-dimethylphenyl)-4-phenylisoxazoleMajor
Addition to Cβ=Cγ4-Methyl-3-(2,4-dimethylphenyl)-5-phenylisoxazoleFavored

Note: The predicted outcome is based on general principles of nitrile oxide-allene cycloadditions and the steric profile of this compound.

Reactions with p-Benzoquinones and Site-Selectivity

The reaction of nitrile oxides with p-benzoquinones presents an interesting case of chemoselectivity and site-selectivity. p-Benzoquinone has two types of double bonds: a carbon-carbon double bond and a carbon-oxygen double bond. Cycloaddition can potentially occur at either of these sites.

Generally, the 1,3-dipolar cycloaddition of nitrile oxides to quinones occurs at the C=C double bond, leading to the formation of isoxazoline-fused ring systems. This preference is attributed to the higher reactivity of the C=C double bond as a dipolarophile in this context.

In the case of substituted p-benzoquinones, the site-selectivity of the addition is influenced by the electronic and steric effects of the substituents on the quinone ring. For the reaction with this compound, the bulky 2,4-dimethylphenyl group would likely approach the less hindered face of the quinone. The electron-donating nature of the methyl groups on the benzonitrile oxide would enhance its nucleophilic character, favoring a rapid reaction with the electron-deficient quinone system.

Intramolecular 1,3-Dipolar Cycloadditions (INOC) Involving this compound

Intramolecular 1,3-dipolar cycloadditions of nitrile oxides (INOC) are a powerful tool for the synthesis of complex fused and bridged heterocyclic systems. In these reactions, the nitrile oxide and the dipolarophile are part of the same molecule, connected by a tether.

Formation of Fused and Bridged Heterocyclic Systems

By carefully designing the substrate, it is possible to control the regioselectivity and stereoselectivity of the intramolecular cycloaddition of a this compound moiety to a tethered alkene or alkyne. The length and nature of the tether are critical in determining the size of the newly formed ring and whether a fused or bridged system is obtained.

For example, a substrate containing a this compound precursor (such as an oxime) and a terminal alkene separated by a three or four-atom tether would be expected to undergo INOC upon in situ generation of the nitrile oxide to yield a fused isoxazoline ring system. The formation of a five or six-membered ring fused to the isoxazoline is generally favored.

Table 3: Predicted Products of INOC of a Hypothetical Substrate Containing a this compound Moiety

Tether Length (n)Alkene PositionPredicted Product Type
3TerminalFused bicyclic system
4TerminalFused bicyclic system
2InternalBridged bicyclic system

Note: These are generalized predictions for intramolecular cycloadditions of nitrile oxides.

Conformational Effects on Reaction Pathways

The success and outcome of an INOC reaction are highly dependent on the conformational flexibility of the tether connecting the nitrile oxide and the dipolarophile. The molecule must be able to adopt a conformation that allows the reacting centers to come into close proximity in the correct orientation for the cycloaddition to occur.

The presence of the bulky 2,4-dimethylphenyl group can impose significant conformational constraints on the transition state. This can influence the reaction rate and, in cases where multiple reaction pathways are possible, can determine the product distribution. For instance, steric clashes between the ortho-methyl group and the tether could disfavor certain transition state geometries, leading to high stereoselectivity.

Computational studies are often employed to understand the conformational preferences of the transition states in INOC reactions and to predict the most likely reaction outcome. These studies can help in the rational design of substrates for the synthesis of complex heterocyclic targets.

Competing and Side Reactions of this compound

This compound is a reactive intermediate that, in addition to undergoing cycloaddition reactions, can participate in several competing and side reactions. These alternative reaction pathways can influence the yield and purity of the desired cycloaddition products and provide insights into the inherent reactivity of this nitrile oxide.

Dimerization to Furoxans and Dioxadiazines

One of the most common side reactions of nitrile oxides, including this compound, is dimerization. This process typically leads to the formation of furoxans (1,2,5-oxadiazole-2-oxides). The dimerization is a significant pathway, especially in the absence of a reactive dipolarophile or when the nitrile oxide is generated in high concentrations.

The mechanism of furoxan formation is generally considered to be a stepwise process. It is believed to proceed through a dinitrosoalkene diradical intermediate. organic-chemistry.orgwikipedia.org This dimerization can be a major limiting factor in 1,3-dipolar cycloaddition reactions, as it consumes the nitrile oxide, thereby reducing the yield of the desired heterocyclic product. organic-chemistry.org The propensity for dimerization is influenced by the steric and electronic properties of the substituents on the aromatic ring. In some cases, the dimerization can be promoted under specific conditions, such as mechanochemical ball-milling in the presence of a base and an oxidizing agent like Oxone. researchgate.net

While the formation of furoxans is well-documented for aryl nitrile oxides, the formation of 1,4-diphenyl-1,4-dihydro-1,2,4,5-dioxadiazine, another potential dimer, is less commonly observed and is generally not considered a major pathway for benzonitrile oxides.

Table 1: Plausible Mechanism of Furoxan Formation from this compound

StepDescriptionIntermediate/Product
1Two molecules of this compound approach each other.Reactants
2Formation of a C-C bond between the carbon atoms of the nitrile oxide moieties, leading to a dinitrosoalkene diradical intermediate.Dinitrosoalkene diradical
3Intramolecular cyclization of the diradical intermediate with the formation of a five-membered ring.Furoxan ring
4The final product is 3,4-bis(2,4-dimethylphenyl)furoxan.3,4-bis(2,4-dimethylphenyl)-1,2,5-oxadiazole 2-oxide

Rearrangement Pathways

Aryl nitrile oxides can undergo thermal or photochemical rearrangements to form isocyanates. This rearrangement is a significant reaction pathway that competes with cycloaddition and dimerization. A study on the thermal rearrangement of 2,4,6-trimethylbenzonitrile (B1295322) N-oxide, a close structural analog of this compound, revealed that the reaction proceeds with the exchange of oxygen atoms between nitrile oxide molecules. rsc.org This suggests a complex mechanism that may involve polymerization followed by decomposition to the isocyanate. rsc.org The rearrangement can also be catalyzed by acids, such as trifluoroacetic acid, at room temperature. rsc.org

This transformation is analogous to the Curtius rearrangement, where an acyl azide (B81097) rearranges to an isocyanate. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govnih.gov The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For instance, in the presence of alcohols or amines, it can form carbamates or ureas, respectively. wikipedia.orgnih.gov

Another potential, though less common, rearrangement for related structures is the Wolff rearrangement. This reaction typically involves the conversion of α-diazoketones into ketenes. organic-chemistry.orgwikipedia.orgchem-station.comlibretexts.org While not a direct rearrangement of the nitrile oxide itself, it represents a pathway to a different reactive intermediate from a related precursor.

Table 2: Comparison of Rearrangement Pathways

RearrangementStarting MaterialIntermediateProductRelevance to this compound
Nitrile Oxide Rearrangement Aryl Nitrile OxidePolymer/Oxazirine (proposed)IsocyanateDirect and significant competing reaction. rsc.org
Curtius Rearrangement Acyl AzideAcyl Nitrene (proposed)IsocyanateAnalogous reaction providing a synthetic route to isocyanates. wikipedia.orgnih.gov
Wolff Rearrangement α-DiazoketoneCarbene/KeteneCarboxylic Acid DerivativeLess direct, but a known rearrangement leading to reactive intermediates. organic-chemistry.orgwikipedia.org

Nucleophilic Addition Reactions

The carbon atom of the nitrile oxide group is electrophilic and can be attacked by nucleophiles. This reactivity is a key aspect of the 1,3-dipolar character of nitrile oxides in cycloaddition reactions. However, under certain conditions, direct nucleophilic addition can occur as a competing process.

The addition of nucleophiles to the nitrile carbon can lead to the formation of various open-chain products. For example, the reaction with amines could potentially yield amidoximes. The susceptibility of the nitrile oxide to nucleophilic attack is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups would be expected to enhance the electrophilicity of the nitrile carbon, while the electron-donating methyl groups in this compound might slightly attenuate this reactivity.

Catalytic Modulation of this compound Reactivity

The reactivity and selectivity of this compound in cycloaddition reactions can be significantly influenced by the use of catalysts. Both Lewis acids and transition metal complexes, as well as organocatalysts, can play a crucial role in modulating the course of these transformations.

Role of Lewis Acids and Transition Metal Complexes in Cycloadditions

Lewis acids can accelerate 1,3-dipolar cycloaddition reactions of nitrile oxides by coordinating to the dipolarophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide, leading to an increased reaction rate. The use of Lewis acids can also influence the regioselectivity and stereoselectivity of the cycloaddition.

Transition metal complexes have also been employed to catalyze cycloaddition reactions. Nickel(0) complexes, for example, have been shown to be effective catalysts for intramolecular [4+2] cycloadditions of nitrogen-containing dienynes, providing a route to hydroisoindoles and hydroisoquinolines. While this is not a 1,3-dipolar cycloaddition, it highlights the utility of transition metals in facilitating the formation of heterocyclic structures.

Table 3: Examples of Catalytic Systems in Cycloaddition Reactions

Catalyst TypeExample CatalystRole in CycloadditionPotential Effect on this compound Reactions
Lewis Acid Mg or Ni saltsActivation of dipolarophile, rate acceleration, control of selectivity. organic-chemistry.orgIncreased rate and potentially altered regioselectivity in cycloadditions.
Transition Metal Complex Ni(0) complexesCatalysis of [4+2] cycloadditions. wikipedia.orgPotentially applicable for different modes of cycloaddition.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, including cycloaddition reactions. Chiral secondary amines, such as proline and its derivatives, are known to catalyze Diels-Alder reactions by forming a nucleophilic enamine intermediate with an enal or enone, which then reacts with the diene.

In the context of 1,3-dipolar cycloadditions involving this compound, an organocatalytic approach could involve the activation of the dipolarophile. For instance, a chiral amine catalyst could react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This would lower the LUMO of the dipolarophile, accelerating the cycloaddition with the nitrile oxide and potentially inducing enantioselectivity. While specific examples for this compound are not extensively documented, the general principles of organocatalysis suggest a promising avenue for controlling the stereochemical outcome of its cycloaddition reactions.

Theoretical and Computational Chemistry of 2,4 Dimethylbenzonitrile Oxide and Its Reactions

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of 2,4-Dimethylbenzonitrile (B1265751) Oxide

The electronic structure of 2,4-dimethylbenzonitrile oxide is fundamental to understanding its chemical behavior. The molecule consists of a benzene (B151609) ring substituted with two methyl groups at positions 2 and 4, and a nitrile oxide functional group (-C≡N⁺-O⁻). The methyl groups, being electron-donating, influence the electron density distribution on the aromatic ring.

Frontier Molecular Orbital (FMO) theory is a key tool for analyzing the reactivity of this compound. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the distribution of their electron densities determine the feasibility and outcome of a reaction. For instance, in [3+2] cycloaddition reactions, the relative energies of the HOMO and LUMO of the nitrile oxide and the dipolarophile determine the reaction's facility and regioselectivity.

A computational study on the [3+2] cycloaddition reaction between 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide and arylacetylenes utilized Molecular Electron Density Theory (MEDT) to analyze the electronic structure and reactivity. researchgate.net The analysis of Conceptual DFT (CDFT) indices, such as electrophilicity (ω) and nucleophilicity (N), helps in quantifying the molecule's reactivity. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been widely applied to elucidate the reaction pathways of this compound and related compounds. researchgate.net DFT calculations provide a detailed picture of the potential energy surface of a reaction, allowing for the identification of transition states and intermediates.

Characterization of Transition States and Intermediates

DFT calculations are instrumental in locating and characterizing the transition states (TSs) and intermediates involved in the reactions of this compound. A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. youtube.com An intermediate is a relatively stable species formed in one step of a multi-step reaction and consumed in a subsequent step. youtube.com

For example, in the context of [3+2] cycloaddition reactions, DFT calculations can pinpoint the geometry and energy of the transition state, providing insights into the concerted or stepwise nature of the mechanism. The topological analysis of the Electron Localization Function (ELF) can further reveal the nature of bond formation at the transition state. icm.edu.pl

Energy Profiles and Reaction Kinetics

By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a detailed energy profile for a reaction. youtube.comresearchgate.net This profile illustrates the energy changes that occur as the reaction progresses. The height of the energy barrier, or activation energy, determines the rate of the reaction.

A study on the [3+2] cycloaddition reactions of benzonitrile (B105546) N-oxide with substituted benzylideneanilines employed DFT calculations to analyze the energy profiles. icm.edu.pl The results showed that electron-donating substituents on the benzylideneaniline (B1666777) facilitate the reaction, which is consistent with experimental observations. icm.edu.pl

Prediction and Rationalization of Regioselectivity and Stereoselectivity via Computational Models

Computational models, particularly those based on DFT, are highly effective in predicting and explaining the regioselectivity and stereoselectivity of reactions involving this compound. rsc.org Regioselectivity refers to the preference for one direction of bond formation over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

In [3+2] cycloaddition reactions, the regioselectivity is often governed by the FMO interactions. The reaction typically proceeds in a way that maximizes the overlap between the larger lobes of the HOMO of one reactant and the LUMO of the other. DFT calculations can quantify these interactions and predict the major regioisomer. A study on the reaction of benzonitrile N-oxide with β-phosphorylated analogues of nitroethenes used DFT to analyze the regiochemistry of the [3+2] cycloaddition. researchgate.net

Influence of Substituent Effects on Reactivity Parameters

The substituents on the aromatic ring of benzonitrile oxide derivatives significantly influence their reactivity. The two methyl groups in this compound are electron-donating, which affects the electronic properties of the nitrile oxide group and the aromatic system.

Computational studies can systematically investigate the effect of different substituents on reactivity parameters. For instance, a Molecular Electron Density Theory (MEDT) study on the [3+2] cycloaddition reactions of benzonitrile N-oxide with substituted benzylideneanilines revealed that electron-donating groups like dimethylamino and methoxy (B1213986) on the benzylideneaniline make the reaction more facile. icm.edu.pl Conversely, electron-withdrawing nitro groups had a minimal effect on the energy profile, which aligns with experimental reaction rates. icm.edu.pl

Advanced Spectroscopic and Structural Characterization in 2,4 Dimethylbenzonitrile Oxide Chemistry

Application of Advanced NMR Techniques for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed investigation of chemical reactions, offering insights into both structure and kinetics.

In-situ NMR for Reaction Monitoring

The real-time analysis of chemical reactions as they occur within the NMR spectrometer, known as in-situ NMR, provides a dynamic window into reaction pathways. elsevier.comnih.govnih.gov This technique is particularly valuable for studying the formation and subsequent reactions of 2,4-dimethylbenzonitrile (B1265751) oxide, which is often generated in situ due to its reactive nature. researchgate.net By monitoring the disappearance of starting material signals and the appearance of product and intermediate signals over time, detailed kinetic profiles can be established. mdpi.com

For instance, the formation of 2,4-dimethylbenzonitrile oxide from the corresponding aldoxime can be tracked by observing the characteristic shifts in the proton and carbon spectra. The ability to introduce reagents or initiate photochemical processes directly within the NMR tube allows for precise control and monitoring of the reaction environment. elsevier.com This approach is crucial for identifying short-lived intermediates that might otherwise go undetected in conventional end-point analyses. The quantitative nature of in-situ NMR, especially when using an internal standard, allows for the determination of reaction rates and orders, providing a deeper mechanistic understanding. elsevier.com

Elucidation of Complex Product Structures

Advanced NMR techniques, including two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously determining the structure of complex products derived from this compound. These products often arise from [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net

A study on aryl nitrile oxides, including the structurally similar 2,4,6-trimethylbenzonitrile (B1295322) oxide, revealed important insights into their electronic structure through ¹³C and ¹⁵N NMR spectroscopy. caltech.edu A notable finding was the significant upfield shift of the nitrile oxide carbon resonance compared to the corresponding nitrile, a key characteristic for identifying this functional group. caltech.edu Furthermore, the ¹⁵N NMR chemical shifts provide valuable information about the electronic environment of the nitrogen atom in the nitrile oxide and its subsequent heterocyclic products. caltech.edu

The following table summarizes typical NMR data for related compounds, which can be used as a reference for the analysis of this compound and its derivatives.

CompoundNucleusChemical Shift (ppm)Reference
2,4,6-Trimethylbenzonitrile¹³C (CN)--- caltech.edu
2,4,6-Trimethylbenzonitrile Oxide¹³C (CNO)Upfield shift relative to nitrile caltech.edu
Isoxazole (B147169) derivatives¹⁵NLow-field caltech.edu

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the molecular structure of this compound. acs.org

Vibrational Modes of the Nitrile Oxide Moiety

The nitrile oxide functional group (-C≡N⁺-O⁻) possesses characteristic vibrational modes that are readily identifiable in IR and Raman spectra. The most prominent of these is the asymmetric stretching vibration of the -CNO group, which typically appears as a strong, sharp band in the region of 2280-2310 cm⁻¹. This band is a hallmark of the nitrile oxide functionality and its position can be influenced by the electronic nature of the substituents on the aromatic ring.

The symmetric stretch of the nitrile oxide is generally weaker in the IR spectrum but can be observed in the Raman spectrum. The IR and Raman spectra of 2,4-dimethylbenzonitrile, the precursor to the nitrile oxide, show a strong C≡N stretching band around 2230 cm⁻¹. nih.govspectroscopyonline.comnist.gov The shift to a higher wavenumber upon oxidation to the nitrile oxide is a clear diagnostic indicator of the transformation.

The table below presents characteristic vibrational frequencies for the nitrile and nitrile oxide functional groups.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Aromatic Nitrile (-C≡N)C≡N Stretch2220-2240 spectroscopyonline.com
Nitrile Oxide (-C≡N⁺-O⁻)Asymmetric CNO Stretch2280-2310General knowledge

Identification of Reaction Intermediates

During the synthesis and subsequent reactions of this compound, IR and Raman spectroscopy can be employed to identify transient intermediates. For example, in the generation of the nitrile oxide from the corresponding hydroxamoyl chloride, the disappearance of the C=N and O-H stretching bands of the precursor and the appearance of the characteristic nitrile oxide band can be monitored.

In cycloaddition reactions, the disappearance of the nitrile oxide band and the emergence of new bands corresponding to the formed heterocyclic ring (e.g., isoxazole) provide direct evidence of the reaction progress. The vibrational modes of the 2,4-disubstituted benzene (B151609) ring also provide a structural fingerprint, with characteristic patterns of C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region indicating the substitution pattern. spectroscopyonline.com

Mass Spectrometry for Reaction Pathway and Product Confirmation

Mass spectrometry (MS) is a highly sensitive technique that provides crucial information about the molecular weight and fragmentation patterns of this compound and its reaction products. nih.gov This data is vital for confirming proposed structures and elucidating reaction pathways.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula of the parent ion and its fragments, lending strong support to the assigned structures. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (147.17 g/mol ). nih.gov

In the context of reaction monitoring, MS can be coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to analyze complex reaction mixtures. This allows for the identification of the starting materials, the nitrile oxide intermediate (if sufficiently stable under the experimental conditions), and the final products. The fragmentation patterns observed in the mass spectra can provide valuable structural information. For instance, the loss of characteristic neutral fragments can help to piece together the structure of the parent molecule.

The following table shows the molecular weights of 2,4-dimethylbenzonitrile and its corresponding oxide, which are key identifiers in mass spectrometry.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reference
2,4-DimethylbenzonitrileC₉H₉N131.17 nih.govnist.gov
This compoundC₉H₉NO147.17 nih.gov

By combining the insights gained from these advanced spectroscopic techniques, a comprehensive understanding of the chemistry of this compound can be achieved, from its formation and reactivity to the detailed structural characterization of its products.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For a transient species like this compound, HRMS can confirm its presence and elemental formula, C_9H_9NO. The exact mass of the molecular ion [M]^+• or the protonated molecule [M+H]^+ can be calculated and compared with the experimentally measured value.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesFormulaCalculated Exact Mass (m/z)
[M]^+•C_9H_9NO^+•147.0678
[M+H]^+C_9H_10NO^+148.0757
[M+Na]^+C_9H_9NNaO^+170.0576

This table is generated based on theoretical calculations for this compound.

The high accuracy of HRMS allows for the differentiation between isobaric compounds, which have the same nominal mass but different elemental compositions. This is particularly important when analyzing reaction mixtures where multiple products and byproducts may be present.

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for elucidating the connectivity of atoms within a molecule. For this compound, MS/MS studies would reveal characteristic fragmentation patterns.

Although specific experimental MS/MS data for this compound is scarce, we can predict its fragmentation based on the known behavior of related aromatic nitriles and N-oxides. The fragmentation of the molecular ion (m/z 147) would likely involve several key pathways:

Loss of an oxygen atom: A common fragmentation pathway for N-oxides is the loss of an oxygen atom, which would result in a fragment ion at m/z 131. This corresponds to the 2,4-dimethylbenzonitrile cation.

Loss of a methyl radical: The cleavage of a methyl group from the aromatic ring would lead to a fragment at m/z 132.

Loss of CO: The nitrile oxide functionality can rearrange and lose a molecule of carbon monoxide, resulting in a fragment ion.

Fragmentation of the aromatic ring: Further fragmentation would involve the characteristic breakdown of the benzene ring, leading to smaller charged species.

Table 2: Predicted Tandem Mass Spectrometry Fragmentation of this compound ([M]^+• at m/z 147)

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z
147[C_9H_9N]^+•O131
147[C_8H_6NO]^+CH_3132
131[C_8H_6]^+•HCN102
131[C_7H_6N]^+C_2H_3104

This table presents predicted fragmentation patterns based on the general fragmentation of aromatic nitriles and N-oxides.

The analysis of these fragmentation patterns allows for the unambiguous identification of the compound and can help in distinguishing it from its isomers.

X-ray Crystallography for Definitive Structural Elucidation of Stable Derivatives and Products

While this compound is too unstable for direct X-ray crystallographic analysis, its stable derivatives and reaction products can be studied using this technique to provide definitive structural proof. acs.org X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal. acs.org

Nitrile oxides readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to form stable five-membered heterocyclic rings, such as isoxazoles and isoxazolines. The crystal structures of these products provide irrefutable evidence for the initial presence of the nitrile oxide and reveal key structural parameters.

For instance, the reaction of this compound with an alkene would yield a 3-(2,4-dimethylphenyl)isoxazoline derivative. X-ray analysis of this product would confirm the regiochemistry and stereochemistry of the cycloaddition.

Table 3: Representative Crystallographic Data for an Isoxazoline (B3343090) Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2_1/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
Bond Length C=N (Å)~1.28
Bond Length N-O (Å)~1.42
Bond Angle C-N-O (°)~110

This table provides representative crystallographic data for a generic 3-aryl-isoxazoline derivative, as specific data for a this compound adduct is not available.

The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, are crucial for understanding the steric and electronic effects of the dimethyl substitution on the geometry of the resulting heterocyclic products. This information is also vital for computational modeling and for establishing structure-activity relationships in medicinal chemistry applications.

Applications of 2,4 Dimethylbenzonitrile Oxide in Academic Organic Synthesis

Synthesis of Architecturally Complex Heterocyclic Compounds

The primary application of 2,4-dimethylbenzonitrile (B1265751) oxide in academic research lies in its ability to participate in [3+2] cycloaddition reactions with various dipolarophiles. This reactivity is harnessed to construct five-membered heterocyclic rings, which are prevalent motifs in a wide array of biologically active compounds and functional materials.

Construction of Isoxazoline (B3343090) and Isoxazole (B147169) Scaffolds

The reaction of 2,4-dimethylbenzonitrile oxide with alkenes and alkynes serves as a direct and efficient method for the synthesis of isoxazoline and isoxazole rings, respectively. These heterocyclic systems are significant as they are core structures in many natural products and pharmaceuticals. nih.govmdpi.comlookchem.com The 1,3-dipolar cycloaddition is a highly convergent process, allowing for the rapid assembly of molecular complexity from relatively simple starting materials.

The general reaction scheme involves the in situ generation of this compound from its corresponding hydroximoyl chloride or aldoxime, which then readily reacts with a selected dipolarophile. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the nitrile oxide and the dipolarophile, as well as by the reaction conditions.

Below is a table summarizing representative examples of isoxazoline and isoxazole synthesis using nitrile oxides, highlighting the diversity of achievable structures.

DipolarophileResulting HeterocycleSignificance of Scaffold
AlkeneIsoxazolinePrecursors to β-aminoalcohols and other functionalized acyclic compounds. nih.gov
AlkyneIsoxazoleCore structure in various pharmaceuticals and agrochemicals. nih.gov
Vinyl SulfoneSubstituted IsoxazolineAccess to complex molecular architectures through further synthetic manipulation. lookchem.com

Divergent Synthesis of Polyfunctionalized Molecules

The isoxazoline and isoxazole rings synthesized from this compound are not merely final products but also versatile intermediates in divergent synthetic strategies. The inherent reactivity of the N-O bond within these heterocycles allows for subsequent ring-opening reactions to unveil a variety of functional groups. This approach enables the synthesis of polyfunctionalized acyclic molecules from a common heterocyclic precursor, showcasing the divergent potential of this methodology.

For instance, the reductive cleavage of the N-O bond in an isoxazoline can yield a 1,3-amino alcohol, a valuable building block in organic synthesis. Similarly, isoxazoles can be transformed into β-hydroxy ketones or α,β-unsaturated ketones, further expanding the synthetic utility of the initial cycloaddition products. nih.gov This divergent approach allows for the generation of a library of structurally diverse molecules from a single starting heterocycle, which is a powerful strategy in medicinal chemistry and materials science.

Role in the Total Synthesis of Natural Product Intermediates

The construction of complex natural products often requires the development of efficient and stereoselective methods for the formation of key structural motifs. The 1,3-dipolar cycloaddition of nitrile oxides, including this compound, has proven to be a valuable tool in the total synthesis of natural product intermediates. rsc.org The ability to form isoxazoline and isoxazole rings, which are either part of the final natural product structure or can be readily converted into other key functionalities, makes this a strategic approach. nih.govmdpi.com

The isoxazole and isoxazoline moieties can serve as masked β-hydroxy ketones or β-amino alcohols, respectively. nih.gov This masking strategy allows for the introduction of these functionalities in a protected form, which can be unveiled at a later stage of the synthesis, avoiding potential interferences with other reactive groups in the molecule. The stereochemical outcome of the cycloaddition can often be controlled, providing a means to establish the desired stereocenters in the synthetic intermediate.

Preparation of Advanced Organic Materials Precursors

The applications of this compound extend beyond the synthesis of discrete molecules to the preparation of precursors for advanced organic materials. The robust and versatile nature of the isoxazole and isoxazoline heterocycles makes them attractive building blocks for the construction of novel polymers and functional molecular architectures.

Synthesis of Polyisoxazoles and Polyisoxazolines through Cycloaddition Polymerization

The concept of 1,3-dipolar cycloaddition can be extended to polymerization reactions. By employing monomers containing both a nitrile oxide (or its precursor) and a dipolarophile, cycloaddition polymerization can lead to the formation of polyisoxazoles and polyisoxazolines. These polymers possess a unique heterocyclic backbone, which can impart desirable thermal and mechanical properties.

The synthesis of these polymers involves the step-growth polymerization of a monomer bearing, for example, two nitrile oxide functionalities with a monomer containing two alkyne or alkene groups. The resulting polymers have a well-defined structure with regularly repeating heterocyclic units. The properties of these materials can be tuned by varying the nature of the aromatic or aliphatic spacers connecting the reactive functional groups in the monomers.

Application in Functional Molecular Architectures

Beyond linear polymers, the isoxazole and isoxazoline scaffolds can be incorporated into more complex and functional molecular architectures. These can include dendrimers, macrocycles, and other supramolecular assemblies. The rigid and planar nature of the isoxazole ring can be exploited to create defined three-dimensional structures.

The functionalization of the isoxazole or isoxazoline ring, either before or after its formation, allows for the introduction of various chemical handles. These handles can then be used to attach the heterocyclic core to other molecular components, leading to the construction of materials with specific electronic, optical, or recognition properties. For example, the incorporation of isoxazole units into conjugated systems is an area of interest for the development of new organic electronic materials.

Q & A

Q. Basic

  • IR Spectroscopy : Confirms N-O bond formation (stretching at 1250–1350 cm⁻¹) and nitrile group (C≡N at 2220–2260 cm⁻¹) .
  • NMR : ¹H NMR identifies methyl groups (δ 2.3–2.6 ppm) and aromatic protons (δ 7.0–8.0 ppm); ¹³C NMR resolves nitrile (δ 115–120 ppm) and oxide-related carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ for C₉H₈NO⁺) and fragmentation patterns .

How does steric hindrance from the 2,4-dimethyl groups affect the reactivity of benzonitrile oxide?

Advanced
The methyl substituents increase steric bulk, reducing reaction rates in crowded transition states (e.g., cycloadditions with bulky dipolarophiles). Computational modeling (e.g., Gaussian) can visualize transition-state geometries and quantify steric effects using parameters like %Buried Volume. Experimentally, kinetic studies under pseudo-first-order conditions (e.g., excess dipolarophile) reveal rate constants (k) that correlate with substituent size .

What strategies mitigate decomposition during storage of this compound?

Q. Basic

  • Storage Conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–1.0 wt% to inhibit N-O bond cleavage .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects decomposition products like 2,4-dimethylbenzoic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.